molecular formula C20H18N4O2S B2373755 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897468-75-6

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2373755
CAS No.: 897468-75-6
M. Wt: 378.45
InChI Key: MTBSOWCYHKNARN-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Piperazine-Benzonitrile Hybrid Structures

Benzothiazole-piperazine-benzonitrile hybrids emerged in the late 20th century as part of efforts to optimize heterocyclic scaffolds for medicinal chemistry. The integration of benzothiazole—a bicyclic system with nitrogen and sulfur atoms—into piperazine-linked frameworks gained traction after the discovery of riluzole, a benzothiazole derivative with neuroprotective properties. The addition of a benzonitrile group, first reported in the early 2000s, introduced enhanced electronic properties and hydrogen-bonding capabilities to these hybrids. Key milestones include:

  • 2005 : Development of piperazine-benzothiazole conjugates for cancer research.
  • 2017 : Structural characterization of analogous compounds using advanced spectroscopic techniques.
  • 2023 : Optimization of synthetic routes for benzonitrile-containing derivatives, improving yields to >80%.

Position within Chemical Classification Systems

This compound belongs to three distinct chemical classes:

Classification Features
Benzothiazoles Bicyclic system (C7H5NS) with a thiazole ring fused to benzene.
Piperazine derivatives Six-membered diamine ring (C4H10N2) enabling hydrogen bonding and solubility.
Benzonitriles Aromatic nitrile group (-C≡N) contributing to dipole interactions.

IUPAC Name : 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Molecular Formula : C20H18N4O2S
Molecular Weight : 378.45 g/mol

Research Significance in Structural Chemistry

The compound’s hybrid architecture combines three pharmacophoric elements:

  • Benzothiazole : Enhances planar rigidity and π-π stacking potential.
  • Piperazine : Improves aqueous solubility (logP ≈ 2.1) and bioavailability.
  • Benzonitrile : Acts as a hydrogen-bond acceptor (pKa ≈ -4.5).

These features make it a versatile scaffold for studying:

  • Conformational flexibility in enzyme binding pockets.
  • Electronic effects of methoxy substituents on aromatic systems.

Literature Overview of Related Heterocyclic Compounds

Comparative analysis with analogous structures reveals distinct advantages:

Compound Key Features Reference
Benzothiazole-piperazine-triazoles Higher antibacterial activity (MIC: 0.09–0.18 mg/ml) but lower thermal stability.
Benzothiazole-acetamide hybrids Improved EGFR inhibition (IC50: 0.69 μM) but reduced synthetic yields.
Piperazine-benzonitrile conjugates Enhanced solubility (logS: -3.2) but limited π-stacking capacity.

Research Objectives in Structural Characterization

Recent studies prioritize:

  • Spectral Analysis : Assigning 1H-NMR signals for the methoxy group (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • Synthetic Optimization : Reducing reaction steps from 5 to 3 using microwave-assisted cyclization.
  • Structure-Activity Relationships : Correlating methoxy positioning (para vs. meta) with binding affinity to acetylcholinesterase (ΔGbind: -16 to -18 kcal/mol).

Properties

IUPAC Name

4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-6-7-17-18(12-16)27-20(22-17)24-10-8-23(9-11-24)19(25)15-4-2-14(13-21)3-5-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBSOWCYHKNARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .

Chemical Reactions Analysis

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like chloroform (CHCl3) can be used to introduce different substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile exhibit significant anticancer properties. For instance, studies have shown that benzothiazole-piperazine hybrids demonstrate moderate to potent activity against various cancer cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF712.5
Compound BT47D15.0
Compound CHCT11610.0
Compound DCaco211.5

Neuroprotective Effects

The benzothiazole moiety has been linked to neuroprotective properties, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that similar compounds can inhibit acetylcholinesterase and exhibit amyloid-beta binding ability .

Antimicrobial Activity

Benzothiazole derivatives show promising antimicrobial activity against various bacterial strains. A study demonstrated that synthesized compounds exhibited effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EE. coli12 µg/mL
Compound FS. aureus10 µg/mL
Compound GP. aeruginosa15 µg/mL

Case Study 1: Anticancer Screening

A study conducted on a series of benzothiazole-piperazine derivatives showed that several compounds significantly inhibited the proliferation of cancer cell lines, establishing a clear structure-activity relationship that correlates specific structural features with enhanced anticancer activity .

Case Study 2: Neuroprotective Studies

In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiazole vs. Benzoxazole/Thiadiazole Derivatives
  • Thiadiazole Derivatives : Compounds like 1-(5-nitroaryl-2-yl)-1,3,4-thiadiazole-piperazine hybrids () replace benzothiazole with thiadiazole, reducing aromatic π-stacking capacity but introducing nitro groups for electronic modulation.
Key Substituents
  • 6-Methoxy Group : Electron-donating methoxy substituent in the target compound may stabilize the benzothiazole ring and influence hydrogen bonding with biological targets .
  • Benzonitrile vs. Acetamide/Phenylethanone: The benzonitrile group in the target compound provides a strong electron-withdrawing effect, contrasting with acetamide (e.g., N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide in ) or phenylethanone (e.g., G856-8982 in ) moieties, which offer hydrogen-bonding or hydrophobic interactions, respectively.

Piperazine Linker Variations

Compound Name Linker Type Substituents on Piperazine Biological Target (If Reported) Reference
Target Compound Carbonyl Benzonitrile Not explicitly stated -
G856-8982 () Carbonyl Phenylethanone Screening compound
N-(Benzothiazol-2-yl)acetamide derivatives Acetamide Furan-2-carbonyl, pyridine-2-yl Anticancer activity
4-(6-(Phenylcarbamoyl)benzothiazol-2-yl)-1-Boc-piperazine Carbamate Boc-protected Hsp90 inhibitors
Fluorobenzyl-piperazine derivatives Methanone 4-Fluorobenzyl Tyrosine kinase inhibitors
  • Carbonyl vs. Acetamide Linkers: The carbonyl group in the target compound allows conjugation without introducing additional hydrogen-bond donors, unlike acetamide-linked derivatives, which may enhance solubility but reduce metabolic stability .
  • Boc Protection : Boc-protected piperazines () improve synthetic handling but require deprotection for biological activity, unlike the target compound’s free piperazine .

Physicochemical Properties

Property Target Compound G856-8982 (Phenylethanone) N-(Benzothiazol-2-yl)acetamide () 4-Fluorobenzyl-piperazine ()
Molecular Weight (g/mol) ~395 (estimated) ~397 ~438 ~360–400
logP (Predicted) ~3.2 ~3.5 ~2.8 ~2.5–3.0
Solubility (mg/mL) Low (nitrile group) Moderate (ketone) Moderate (acetamide) High (fluorine enhances polarity)
  • Benzonitrile Impact : The nitrile group in the target compound increases hydrophobicity (logP ~3.2) compared to acetamide derivatives (logP ~2.8) .
  • Fluorine vs. Methoxy : Fluorobenzyl-piperazine derivatives () exhibit higher solubility due to fluorine’s electronegativity, whereas the methoxy group in the target compound offers moderate polarity .

Biological Activity

4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure comprises a benzothiazole moiety linked to a piperazine group, which is known for its diverse biological activities.

Biological Activity Overview

1. Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures inhibit cell proliferation in various cancer cell lines. For instance, benzothiazole derivatives have been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

2. Neuroprotective Effects

The benzothiazole-piperazine hybrids have been identified as potential agents against neurodegenerative diseases such as Alzheimer's. These compounds demonstrate acetylcholinesterase (AChE) inhibitory activity, which is crucial for enhancing cholinergic neurotransmission in the brain. The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving cognitive functions .

3. Antimicrobial Activity

Studies have shown that similar compounds possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted, the compound acts as an AChE inhibitor, which is beneficial in treating Alzheimer's disease.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
  • Antimicrobial Action : The disruption of microbial membranes and inhibition of critical enzymes contribute to its antimicrobial efficacy.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated that benzothiazole derivatives significantly inhibited AChE activity in vitro (IC50 values were reported) .
Study 2 In vivo studies showed that similar compounds reduced tumor growth in xenograft models .
Study 3 Antimicrobial assays revealed effective inhibition against Staphylococcus aureus and E. coli .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves three key steps:

Benzothiazole Core Formation : React 2-aminothiophenol derivatives with methoxy-substituted benzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the 6-methoxybenzothiazole moiety. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize byproducts .

Piperazine Coupling : The benzothiazole intermediate is reacted with piperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the piperazine ring. Microwave-assisted synthesis may enhance reaction efficiency .

Benzonitrile Functionalization : A carbonyl linker is introduced via nucleophilic acyl substitution, often using benzonitrile derivatives activated with coupling reagents like EDC/HOBt. Solvent choice (e.g., dichloromethane) and anhydrous conditions are essential to prevent hydrolysis .
Critical Parameters :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
  • Reaction monitoring by TLC or HPLC minimizes incomplete coupling or side reactions .

Basic: Which spectroscopic methods are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and piperazine protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 393.1122 for C₂₁H₁₉N₄O₂S⁺) .
  • FT-IR : Identifies key functional groups (C≡N stretch at ~2230 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How do structural modifications (e.g., substituents on benzothiazole or piperazine) influence the compound's biological activity, and what computational tools can predict these effects?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Group (6-position) : Enhances lipophilicity and CNS penetration, as seen in neuroprotective analogs .
    • Benzonitrile vs. Carbonyl : The electron-withdrawing nitrile group may improve binding to enzymes like kinases or proteases, as observed in SAR studies of related piperazine derivatives .
  • Computational Tools :
    • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets (e.g., serotonin receptors) by modeling interactions with the benzothiazole and piperazine moieties .
    • QSAR Models : Utilize descriptors like logP and topological polar surface area to correlate substituent effects with bioactivity .

Advanced: What strategies can resolve contradictions in reported biological activities of benzothiazole-piperazine derivatives, particularly regarding receptor selectivity?

Methodological Answer:

  • Comparative Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity for off-target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₁A) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vitro vs. in vivo efficacy .
  • Crystallography : Resolve 3D structures of ligand-receptor complexes to clarify stereochemical influences on selectivity, as demonstrated for benzothiazole-containing kinase inhibitors .

Advanced: In pharmacological studies, what experimental models are suitable for evaluating the compound's neuroprotective or antitumor efficacy?

Methodological Answer:

  • Neuroprotection :
    • In Vitro: Primary cortical neuron cultures exposed to glutamate-induced excitotoxicity; measure viability via MTT assay and caspase-3 activation .
    • In Vivo: Middle cerebral artery occlusion (MCAO) models in rodents; assess infarct volume and behavioral recovery .
  • Antitumor Activity :
    • Cell Lines : Screen against NCI-60 panels, with focus on glioblastoma (U87) or breast cancer (MCF-7) lines. Use IC₅₀ values and apoptosis markers (Annexin V/PI) .
    • Xenograft Models : Administer compound (10–50 mg/kg, IP) to nude mice with tumor implants; monitor growth via bioluminescence .

Advanced: How can reaction parameters (solvent, catalyst, temperature) be systematically optimized in multi-step syntheses involving sensitive functional groups like benzonitrile?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to variables:
    • Solvent : Compare DMF (high polarity) vs. THF (moderate) for piperazine coupling; DMF improves solubility but may degrade benzonitrile at >80°C .
    • Catalyst : Screen Pd/C vs. CuI for cross-coupling steps; CuI reduces side reactions in nitrile-containing intermediates .
    • Temperature : Microwave irradiation (100–120°C) shortens reaction time for benzothiazole formation without decomposing the nitrile group .
  • In-Line Analytics : Use ReactIR to monitor intermediates in real-time, ensuring benzonitrile stability during exothermic steps .

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